molecular formula C13H12ClNO B8303900 4-(4-Chlorophenyl)-3-methoxyaniline

4-(4-Chlorophenyl)-3-methoxyaniline

Cat. No.: B8303900
M. Wt: 233.69 g/mol
InChI Key: SGTAEKUPGBESBA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methoxyaniline is an aromatic amine characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a 4-chlorophenyl group (-C₆H₄Cl) at the 4-position. This compound belongs to the aniline derivatives family, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methoxyaniline

InChI

InChI=1S/C13H12ClNO/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3

InChI Key

SGTAEKUPGBESBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline

  • Structural Differences : Incorporates a diazenyl (-N=N-) group between the 4-chlorophenyl and aniline rings.
  • Key Properties : Crystallizes in a trans configuration about the diazenyl group, enhancing planarity and π-π stacking interactions .
  • Applications : Primarily studied for crystallographic behavior rather than biological activity.

4-(4-Bromophenyl)-3-methoxyaniline

  • Structural Differences : Replaces chlorine with bromine at the para position of the phenyl group.
  • Key Properties : Higher molecular weight (278.14 vs. 233.69) due to bromine’s larger atomic mass. Bromine’s stronger electron-withdrawing effect may alter electronic properties and reactivity .

4-(Difluoromethoxy)-3-methoxyaniline

  • Structural Differences : Substitutes the 4-chlorophenyl group with a difluoromethoxy (-OCF₂H) moiety.
  • Key Properties: Lower molecular weight (189.16 vs.
Table 1: Physical and Structural Comparison of Substituted Anilines
Compound Molecular Formula Molecular Weight Substituents Notable Features
4-(4-Chlorophenyl)-3-methoxyaniline C₁₃H₁₂ClNO 233.69 4-Cl, 3-OCH₃ Balanced electronic effects
4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline C₁₃H₁₁ClN₃O 260.70 Diazenyl, 3-OCH₃ Trans-configuration, planar
4-(4-Bromophenyl)-3-methoxyaniline C₁₃H₁₂BrNO 278.14 4-Br, 3-OCH₃ Enhanced electron withdrawal
4-(Difluoromethoxy)-3-methoxyaniline C₈H₉F₂NO₂ 189.16 3-OCH₃, 4-OCF₂H High polarity, low molecular weight

Heterocyclic Analogues with Antifungal Activity

TRI [(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline]

  • Structural Features : Contains a triazine heterocycle and para-methoxy aniline.
  • Activity : Exhibits antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL) due to synergistic effects from the triazine core and aromatic moieties .

PYR [1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one]

  • Structural Features: Pyridinone heterocycle with dual 4-chlorophenyl groups.
  • Activity : Potent antifungal activity (MIC₅₀ = 4 µg/mL) attributed to hydrogen bonding via the -NH- linker and hydrophobic interactions with fungal membranes .
Key Contrasts :
  • The target compound lacks the N-heterocycles and -NH- linkers critical for antifungal activity in TRI and PYR.
  • Substituent positioning (para vs. meta) may influence target binding specificity.

Pharmaceutical Derivatives with 4-Chlorophenyl Moieties

Levocetirizine Dihydrochloride

  • Structural Features : Contains a 4-chlorophenyl group within a piperazinyl-acetic acid framework.
  • Applications : Antihistaminic drug targeting H₁ receptors (CAS 130018-87-0) .

SARS-CoV-2 Inhibitor Candidates

  • Example: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol.
  • Activity : Chlorophenyl hydrazinyl group enhances binding to viral proteases .
Key Contrasts :
  • The target compound’s simpler structure lacks the complex pharmacophores (e.g., piperazine, triazole) required for receptor binding or enzymatic inhibition.

Research Findings and Implications

  • Structural Insights : The absence of a diazenyl or heterocyclic group in 4-(4-Chlorophenyl)-3-methoxyaniline limits its direct antifungal or antiviral activity compared to TRI, PYR, or triazole derivatives .
  • Electronic Properties : The chlorine and methoxy groups create a push-pull electronic system, which could be exploited in materials science (e.g., organic semiconductors) .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–3 mol%Maximizes C–N coupling
Temperature100°CBalances kinetics/degradation
SolventDMFEnhances solubility

Q. Table 2: Key Crystallographic Data for Analogous Compounds

CompoundSpace GroupDihedral Angle (°)Hydrogen Bond Length (Å)Reference
4-[(4-Chlorophenyl)diazenyl]-3-methoxyanilineP21/n177.32.85 (N–H⋯O)

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